molecular formula C19H13ClN2O4 B1188769 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide

Cat. No.: B1188769
M. Wt: 368.8g/mol
InChI Key: IEXUOSTYUAMITL-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H13ClN2O4

Molecular Weight

368.8g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13ClN2O4/c1-10-7-12(21-18(24)16-3-2-6-25-16)9-13(17(10)23)19-22-14-8-11(20)4-5-15(14)26-19/h2-9,23H,1H3,(H,21,24)

InChI Key

IEXUOSTYUAMITL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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